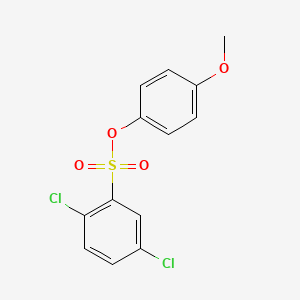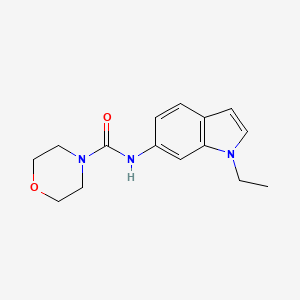
N-(1-ethylindol-6-yl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethylindol-6-yl)morpholine-4-carboxamide, also known as EMIC, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. EMIC is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for understanding the mechanisms of various biological processes.
Mecanismo De Acción
The exact mechanism of action of N-(1-ethylindol-6-yl)morpholine-4-carboxamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in various biological processes. N-(1-ethylindol-6-yl)morpholine-4-carboxamide has been shown to have a high affinity for certain proteins and receptors, which may explain its potent effects on various biological systems.
Biochemical and Physiological Effects:
N-(1-ethylindol-6-yl)morpholine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. N-(1-ethylindol-6-yl)morpholine-4-carboxamide has also been shown to have neuroprotective effects, protecting neurons from damage and death in various neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-ethylindol-6-yl)morpholine-4-carboxamide is its potent effects on various biological systems, making it a promising tool for studying the mechanisms of various diseases and disorders. However, one of the main limitations of N-(1-ethylindol-6-yl)morpholine-4-carboxamide is its complex synthesis process, which makes it difficult to produce on a large scale. Additionally, N-(1-ethylindol-6-yl)morpholine-4-carboxamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not fully understood.
Direcciones Futuras
There are many potential future directions for research on N-(1-ethylindol-6-yl)morpholine-4-carboxamide. One promising area of research is in the development of novel cancer therapies, using N-(1-ethylindol-6-yl)morpholine-4-carboxamide as a tool to target specific signaling pathways and enzymes that are involved in tumor growth and proliferation. Additionally, N-(1-ethylindol-6-yl)morpholine-4-carboxamide may have potential in treating various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of N-(1-ethylindol-6-yl)morpholine-4-carboxamide in these areas.
Métodos De Síntesis
N-(1-ethylindol-6-yl)morpholine-4-carboxamide is typically synthesized using a multistep process that involves the reaction of 1-ethylindole with morpholine-4-carboxylic acid, followed by the addition of various reagents to form the final product. The synthesis of N-(1-ethylindol-6-yl)morpholine-4-carboxamide is a complex process that requires a high degree of precision and expertise, making it a challenging compound to produce on a large scale.
Aplicaciones Científicas De Investigación
N-(1-ethylindol-6-yl)morpholine-4-carboxamide has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research for N-(1-ethylindol-6-yl)morpholine-4-carboxamide is in the field of cancer biology, where it has been shown to have potent anti-tumor effects. N-(1-ethylindol-6-yl)morpholine-4-carboxamide has also been studied for its potential in treating various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-ethylindol-6-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-2-17-6-5-12-3-4-13(11-14(12)17)16-15(19)18-7-9-20-10-8-18/h3-6,11H,2,7-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWDXLWEAYXGML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)NC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

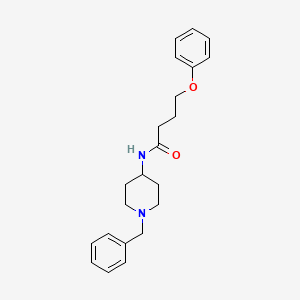
![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)

![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)


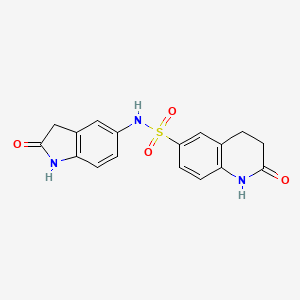


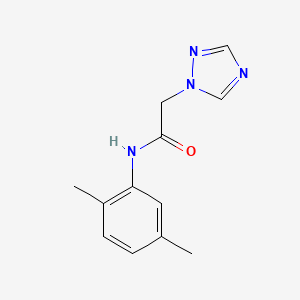
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)
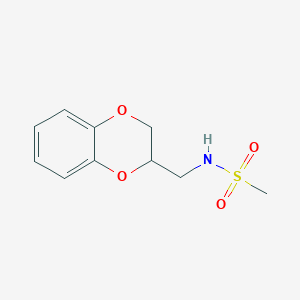
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7564992.png)
